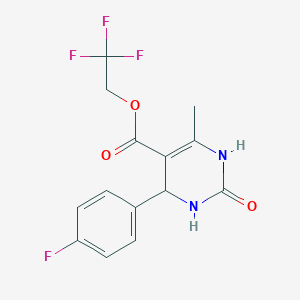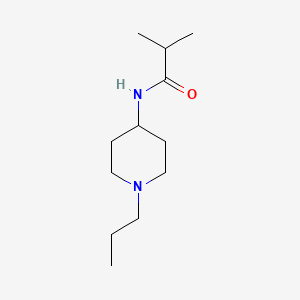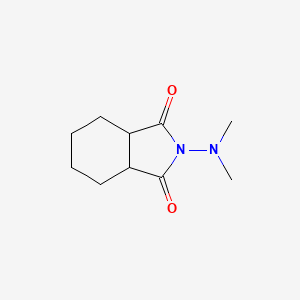
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE is a complex organic compound that features a bromine atom, a morpholinocarbothioyl group, and a chlorobenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE typically involves multi-step organic reactions. The process begins with the preparation of the core benzene ring, followed by the introduction of substituents through electrophilic aromatic substitution reactions. Key steps include:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Morpholinocarbothioylation: Addition of the morpholinocarbothioyl group through a reaction with morpholine and carbon disulfide (CS₂) under basic conditions.
Sulfonation: Introduction of the chlorobenzenesulfonate group using chlorosulfonic acid (HSO₃Cl).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonate and carbothioyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of catalysts.
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses to stress.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitrotoluene: Similar in structure but with a nitro group instead of the morpholinocarbothioyl group.
4-Chlorobenzenesulfonic acid: Contains the sulfonate group but lacks the bromine and morpholinocarbothioyl groups.
Uniqueness
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S2/c18-12-1-6-16(15(11-12)17(25)20-7-9-23-10-8-20)24-26(21,22)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPDXWPCELSRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
![N-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)

![hexyl 4-[[(E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate](/img/structure/B4972188.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)

![[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N'-methylcarbamimidothioate](/img/structure/B4972206.png)


![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)
